

5-Bromo-1-chloro-2,3-dihydro-1H-indene CAS number

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Compound of Interest

Compound Name: 5-Bromo-1-chloro-2,3-dihydro-1H-indene

Cat. No.: B122023

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An In-depth Technical Guide to 5-Bromo-1-chloro-2,3-dihydro-1H-indene

Abstract: This guide provides a comprehensive technical overview of **5-Bromo-1-chloro-2,3-dihydro-1H-indene**, identified by CAS Number 158330-91-7.[1][2] It serves as a crucial resource for researchers, chemists, and professionals in drug development. The document details the compound's physicochemical properties, offers an expert-driven perspective on its synthesis and characterization, and explores its applications as a versatile synthetic building block. Emphasis is placed on the rationale behind experimental choices and adherence to safety protocols, ensuring a trustworthy and authoritative resource for laboratory and industrial applications.

Physicochemical and Structural Properties

5-Bromo-1-chloro-2,3-dihydro-1H-indene is a dihalogenated derivative of the indane scaffold, a core structure recognized as a "privileged scaffold" in pharmaceutical research due to its prevalence in biologically active molecules.[3] The molecule's rigid framework and the presence of two distinct halogen atoms—an aryl bromide and an alkyl chloride—make it a highly valuable intermediate for complex molecular engineering.[3]

Property	Value	Source(s)
CAS Number	158330-91-7	[1][2]
Molecular Formula	C ₉ H ₈ BrCl	[1][3]
Molecular Weight	231.517 g/mol	[1][3]
Exact Mass	229.95000 u	[1]
IUPAC Name	5-Bromo-1-chloro-2,3-dihydro-1H-indene	[1]
Synonyms	5-bromo-1-chloroindane, 5-Bromo-1-chloro-indan	[1]
InChI Key	BPOKNBVVGMFTRB-UHFFFAOYSA-N	[1]
Storage Conditions	Store sealed in a dry, cool, well-ventilated place.	[1][3]

Synthesis and Mechanistic Rationale

The synthesis of **5-Bromo-1-chloro-2,3-dihydro-1H-indene** requires precise control over regioselectivity to ensure the correct placement of the halogen atoms.[3] A common and logical pathway involves the preparation of a ketone precursor, 5-bromo-1-indanone, followed by reduction and subsequent chlorination.

Conceptual Approach: A Two-Stage Pathway

The strategic placement of the bromine on the aromatic ring and the chlorine on the aliphatic ring necessitates a multi-step approach. Direct di-halogenation of indane is challenging due to competing reactions and lack of selectivity. Therefore, a more robust strategy is as follows:

- **Synthesis of 5-Bromo-1-indanone:** This key intermediate is efficiently synthesized via a Friedel-Crafts reaction of 3-(3-Bromophenyl)propionic acid.[3][4] This intramolecular acylation establishes the core indanone structure with the bromine atom correctly positioned at the 5-position.

- **Reduction of the Ketone:** The carbonyl group of 5-bromo-1-indanone is reduced to a hydroxyl group to form 5-bromo-2,3-dihydro-1H-inden-1-ol. This transformation is typically achieved with a mild reducing agent like sodium borohydride to avoid reduction of the aryl bromide.
- **Chlorination of the Alcohol:** The final step involves the conversion of the secondary alcohol to the corresponding alkyl chloride. Reagents like thionyl chloride (SOCl₂) or hydrochloric acid are effective for this substitution reaction, yielding the target molecule.

Detailed Experimental Protocol (Illustrative)

Disclaimer: This protocol is an illustrative example based on established chemical principles. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

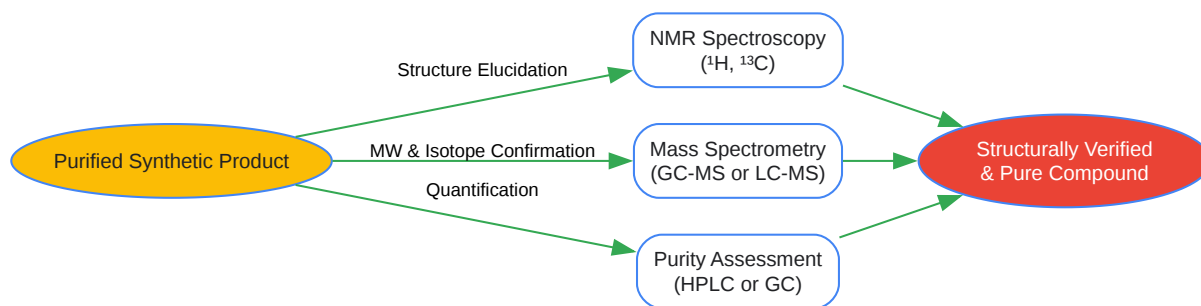
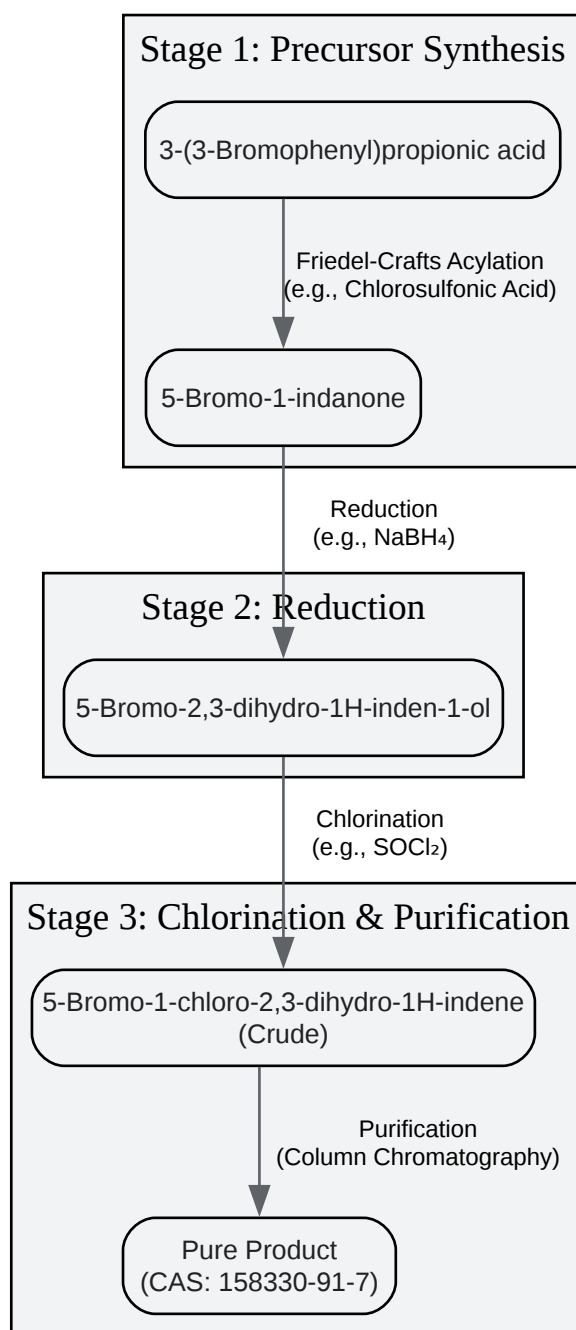
Step 1: Reduction of 5-Bromo-1-indanone to 5-Bromo-2,3-dihydro-1H-inden-1-ol

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromo-1-indanone (1 equivalent) in a suitable solvent such as methanol or ethanol at 0°C (ice bath).
- Slowly add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise, ensuring the temperature remains below 5°C. The causality here is critical: NaBH₄ is a selective reducing agent for ketones and aldehydes, which will not affect the C-Br bond on the aromatic ring.
- After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, monitoring progress by Thin Layer Chromatography (TLC).
- Once the starting material is consumed, quench the reaction by slowly adding dilute hydrochloric acid (1M HCl) until the pH is acidic, which neutralizes excess borohydride.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude alcohol.

Step 2: Chlorination of 5-Bromo-2,3-dihydro-1H-inden-1-ol

- In a fume hood, dissolve the crude 5-bromo-2,3-dihydro-1H-inden-1-ol (1 equivalent) in an inert solvent like dichloromethane (DCM).
- Cool the solution to 0°C and add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise. The choice of SOCl₂ is deliberate; it reacts with the alcohol to form an intermediate chlorosulfite ester, which then undergoes an intramolecular nucleophilic attack by the chloride ion, leading to the desired product with gaseous SO₂ and HCl as byproducts that are easily removed.
- Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates completion.
- Carefully pour the reaction mixture over ice water to quench excess thionyl chloride.
- Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
- Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
- Purify the resulting crude product by flash column chromatography on silica gel to obtain pure **5-Bromo-1-chloro-2,3-dihydro-1H-indene**.

Synthesis Workflow Diagram



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